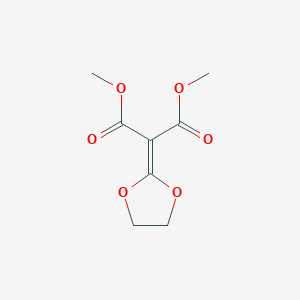
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is an organic compound that features a dioxolane ring fused with a malonate ester
Vorbereitungsmethoden
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be synthesized through the acetalization of dimethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Analyse Chemischer Reaktionen
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, with reagents such as alkoxides or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding malonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-ylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in reactions without decomposing. The ester groups can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be compared to other similar compounds, such as:
Dimethyl malonate: Lacks the dioxolane ring, making it less stable in certain reactions.
1,3-Dioxolane: Does not have the malonate ester groups, limiting its use in esterification reactions.
Dimethyl bis(1,3-dioxolan-2-ylmethyl)malonate: Contains two dioxolane rings, offering different reactivity and stability profiles .
This compound stands out due to its unique combination of a dioxolane ring and malonate ester groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
121020-73-3 |
|---|---|
Molekularformel |
C8H10O6 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
dimethyl 2-(1,3-dioxolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H10O6/c1-11-6(9)5(7(10)12-2)8-13-3-4-14-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
NNKKLANCFVODSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C1OCCO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


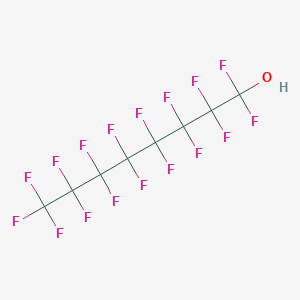
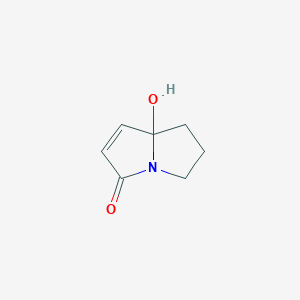
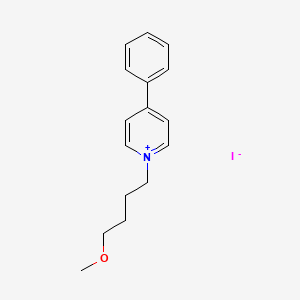
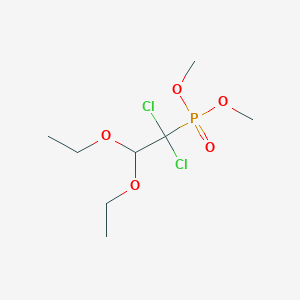
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

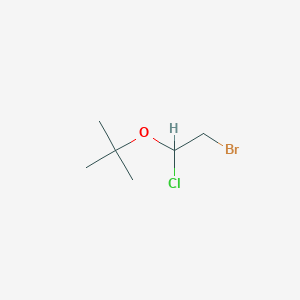

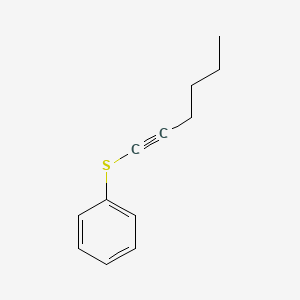
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
